molecular formula C19H19NO3S B3407676 N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide CAS No. 831233-41-1

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide

Cat. No.: B3407676
CAS No.: 831233-41-1
M. Wt: 341.4 g/mol
InChI Key: YVZMEFMUBBETJU-UHFFFAOYSA-N
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Description

“N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique structure with a dioxo-dihydrothiophene ring and an ethylphenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” typically involves the following steps:

    Formation of the Dioxo-Dihydrothiophene Ring: This can be achieved through the oxidation of a thiophene derivative using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling with 4-Ethylphenylamine: The dioxo-dihydrothiophene intermediate is then reacted with 4-ethylphenylamine under acidic or basic conditions to form the corresponding amide.

    Benzoylation: The final step involves the benzoylation of the amine group using benzoyl chloride or a similar reagent in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the thiophene ring, leading to the formation of sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation Products: Sulfone, sulfoxide derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: Investigation into its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infections.

Industry

    Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)benzamide: Lacks the dioxo-dihydrothiophene ring, potentially resulting in different chemical and biological properties.

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and binding affinity.

Uniqueness

The presence of both the dioxo-dihydrothiophene ring and the ethylphenyl group in “N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide” imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-15-8-10-17(11-9-15)20(18-12-13-24(22,23)14-18)19(21)16-6-4-3-5-7-16/h3-13,18H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZMEFMUBBETJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
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N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
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N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
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N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
Reactant of Route 5
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide
Reactant of Route 6
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzamide

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